molecular formula C17H23NO B5233801 2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol

2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol

Cat. No. B5233801
M. Wt: 257.37 g/mol
InChI Key: UAWASGQNJPTGKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol, also known as BICETRE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol is not fully understood. However, it is believed to act through the inhibition of various signaling pathways involved in cell proliferation and survival. 2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, 2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol has been shown to inhibit the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol has been shown to have various biochemical and physiological effects. In cancer research, 2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the growth of tumor cells. In Alzheimer's disease and Parkinson's disease research, 2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol has been shown to have neuroprotective effects and improve cognitive function. Additionally, 2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol in lab experiments is its potential therapeutic applications in various diseases. Additionally, 2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol in lab experiments is its low solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the research on 2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol. One direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, more studies are needed to determine the optimal dosage and administration route of 2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol for its potential therapeutic applications. Furthermore, the development of novel formulations of 2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol with improved solubility and bioavailability is also an important future direction.
Conclusion:
2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cell proliferation and survival. 2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol has been shown to have low toxicity in vitro and in vivo, and its potential therapeutic applications make it a promising candidate for further research.

Synthesis Methods

The synthesis of 2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol involves the reaction of benzylamine with bicyclo[2.2.1]hept-5-en-2-ylmethyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The yield of the synthesis process is reported to be around 40%.

Scientific Research Applications

2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease research, 2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

2-[benzyl(2-bicyclo[2.2.1]hept-5-enylmethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c19-9-8-18(12-14-4-2-1-3-5-14)13-17-11-15-6-7-16(17)10-15/h1-7,15-17,19H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWASGQNJPTGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CN(CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol

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